N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazine ring, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazine intermediates, followed by their coupling with the imidazole derivative. Common reagents used in these reactions include various sulfonating agents and catalysts to facilitate the formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyrazine ring can produce pyrazine derivatives.
Scientific Research Applications
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1H-imidazole-4-sulfonamide
- N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-carboxamide
Uniqueness
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-10-18-13(9-19(10)2)23(20,21)17-8-11-14(16-6-5-15-11)12-4-3-7-22-12/h3-7,9,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMKTWXDCMXLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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